1-(Butan-2-yl)-4-nitro-1H-pyrazole

Description

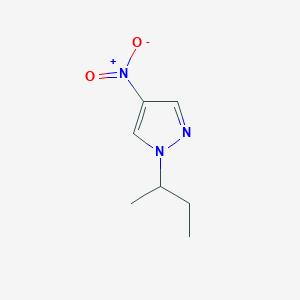

1-(Butan-2-yl)-4-nitro-1H-pyrazole is a pyrazole derivative characterized by a nitro group at the 4-position and a branched butan-2-yl substituent at the 1-position. The nitro group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilicity at reactive sites. The butan-2-yl group, a branched alkyl chain, contributes steric bulk and moderate electron-donating effects via induction. This compound is structurally analogous to other 4-nitro-1H-pyrazole derivatives but distinguishes itself through the unique steric and electronic properties of its substituent.

Properties

IUPAC Name |

1-butan-2-yl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-6(2)9-5-7(4-8-9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGZYZUWVCOAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butan-2-yl)-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropyrazole with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-nitropyrazole and butan-2-yl halide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Butan-2-yl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine group using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various alkylating or arylating agents. Major products formed from these reactions include 1-(Butan-2-yl)-4-aminopyrazole and other substituted pyrazoles.

Scientific Research Applications

While there is no information about "1-(Butan-2-yl)-4-nitro-1H-pyrazole" in the search results, there is information about the compound 4-Nitro-1-(pentan-2-yl)-1H-pyrazole and pyrazole derivatives, which can be used to infer potential applications of This compound .

Properties of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms in adjacent positions. Pyrazole rings are found in many pharmaceutically active compounds because they are easy to prepare and modify .

Potential Applications of this compound

Based on the search results, this compound could have the following applications:

- Medicinal Chemistry Pyrazole compounds are used as building blocks for synthesizing pharmaceutical compounds with therapeutic effects.

- Materials Science Pyrazole compounds can be added to polymers or other materials to change the material properties.

- Biological Studies Pyrazole compounds can be used as probes to study biological processes involving nitro-containing compounds.

- Industrial Applications Pyrazole compounds are used in synthesizing agrochemicals, dyes, and other industrial chemicals.

Chemical Reactions

4-Nitro-1-(pentan-2-yl)-1H-pyrazole can undergo oxidation, reduction, and substitution:

- Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

4-Nitro-1-(pentan-2-yl)-1H-pyrazole is a substituted pyrazole compound with diverse biological activities. It may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. Cytotoxicity studies of related pyrazole compounds suggest that 4-Nitro-1-(pentan-2-yl)-1H-pyrazole may have anticancer potential. The compound may interact with biological targets such as enzymes or receptors, potentially leading to apoptosis in cancer cells or modulation of inflammatory pathways.

Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs) are used in synthesizing biologically active molecules containing the pyrazole .

- Dihydropyrano[2,3-c]pyrazoles can be produced through a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene compounds, catalyzed by piperidine in an aqueous medium .

- Pyrano[2,3-c]pyrazoles can be synthesized through a five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate and hydrazine hydrate, catalyzed by montmorillonite K10 .

Nitro-substituted Triaryl Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

The following analysis compares 1-(butan-2-yl)-4-nitro-1H-pyrazole with structurally related 4-nitro-1H-pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Electronic and Steric Effects

Key Observations :

- Alkyl vs. Aryl Substituents: The butan-2-yl group in the target compound provides less electronic perturbation compared to halogenated aryl substituents (e.g., dichlorophenylmethyl or iodobenzyl ).

- Steric Effects : Branched alkyl chains (butan-2-yl) impose greater steric hindrance than linear substituents (e.g., chloromethyl ), which may slow down reactions requiring planar transition states.

- Polarity : Aryl-substituted derivatives (e.g., fluorophenyl , dichlorophenyl ) exhibit higher polarity due to aromatic rings and electronegative halogens, likely enhancing solubility in polar solvents compared to the alkyl-substituted target compound.

Physicochemical Properties

Limited data on melting points and solubility are available in the evidence. However:

- 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole () is synthesized via coupling reactions, suggesting moderate stability under basic conditions .

- 1-[(2-Fluorophenyl)acetyl]-4-nitro-1H-pyrazole (, C₁₁H₈FN₃O₃, MW 265.21) contains a ketone-functionalized substituent, which may increase solubility in aprotic solvents compared to alkyl analogs .

Biological Activity

1-(Butan-2-yl)-4-nitro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the butan-2-yl and nitro substituents enhances its biological activity. Various synthetic routes have been developed for its preparation, often involving the nitration of pyrazole derivatives followed by alkylation processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Pyrazole derivatives are known to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : Compounds with similar pyrazole structures have shown IC50 values ranging from 0.127 µM to 0.560 µM against a panel of 13 cancer cell lines, indicating strong antiproliferative activity (K_i values for CDK2 inhibition were reported as low as 0.005 µM) .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M), which are critical for halting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity:

- In Vitro Studies : Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, with some compounds showing significant inhibition of growth due to disruption of bacterial cell membranes .

- Anti-inflammatory Effects : Certain derivatives have also been reported to inhibit pro-inflammatory cytokines, suggesting a dual role in antimicrobial and anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on Breast Cancer Cells : A derivative similar to 1-(Butan-2-yl)-4-nitro showed significant inhibition of MDA-MB-231 breast cancer cells, indicating its potential for further development in breast cancer therapies .

- Evaluation Against Bacterial Strains : A series of synthesized pyrazoles demonstrated strong antibacterial activity against strains such as E. coli and Staphylococcus aureus, with mechanisms involving membrane integrity disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.